4-Bromo-2-ethoxy-5-fluorobenzonitrile
Overview
Description
4-Bromo-2-ethoxy-5-fluorobenzonitrile is an organic compound with the molecular formula C9H7BrFNO. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine, ethoxy, and fluorine groups. This compound is used in various chemical syntheses and has applications in scientific research and industry .
Mechanism of Action
Target of Action
The compound’s bromide and fluoride substituents display different reactivities, enabling selective substitution reactions .
Mode of Action
4-Bromo-2-ethoxy-5-fluorobenzonitrile interacts with its targets through nucleophilic aromatic substitution and Pd-catalysed coupling reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalysed coupling reactions .
Biochemical Pathways
It’s known that the compound can participate in reactions at the benzylic position, which involve free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The compound’s molecular weight of 24406 may influence its bioavailability.
Result of Action
It’s known that a variety of ketone oxime anions have been treated with 4-substituted-2-fluorobenzonitriles to give the corresponding nucleophilic aromatic substitution aryloxime adducts . Under aqueous acidic conditions, these adducts underwent cyclization to give the corresponding ketones .
Action Environment
It’s known that the compound is stored under sealed, dry, room temperature conditions , suggesting that these factors may influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
4-Bromo-2-ethoxy-5-fluorobenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in nucleophilic aromatic substitution reactions, where it can act as an electrophile due to the presence of the bromine and fluorine atoms. These interactions can lead to the formation of new chemical bonds, influencing the activity of enzymes and proteins involved in metabolic pathways .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can modulate the activity of key signaling molecules, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to form covalent bonds with nucleophilic sites on proteins and enzymes is a critical aspect of its mechanism of action. This binding can result in conformational changes in the target biomolecules, thereby altering their activity and function .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important factors in its biochemical analysis. In laboratory settings, the compound has been shown to maintain its stability under controlled conditions. Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies have indicated that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At high doses, it can become toxic, leading to adverse effects such as liver damage and impaired kidney function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various biotransformation reactions, including hydroxylation and conjugation, leading to the formation of metabolites that can be excreted from the body. These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Its distribution is influenced by factors such as lipid solubility and molecular size, which determine its ability to penetrate cellular compartments and accumulate in specific tissues .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethoxy-5-fluorobenzonitrile typically involves the bromination, ethoxylation, and fluorination of benzonitrile derivatives. One common method starts with 4-bromo-2-fluorobenzonitrile, which undergoes ethoxylation using ethyl alcohol in the presence of a base such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethoxy-5-fluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki coupling.
Major Products
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
4-Bromo-2-ethoxy-5-fluorobenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobenzonitrile
- 2-Bromo-5-fluorobenzonitrile
- 4-Bromo-2-ethoxybenzonitrile
Uniqueness
4-Bromo-2-ethoxy-5-fluorobenzonitrile is unique due to the presence of both ethoxy and fluorine substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
4-bromo-2-ethoxy-5-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c1-2-13-9-4-7(10)8(11)3-6(9)5-12/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQMRYFIZBEFEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C#N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275423 | |
Record name | Benzonitrile, 4-bromo-2-ethoxy-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901275423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423037-19-7 | |
Record name | Benzonitrile, 4-bromo-2-ethoxy-5-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423037-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 4-bromo-2-ethoxy-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901275423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.